N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide
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Overview
Description
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the imidazole ring and an ethanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Ethylation: The imidazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The pathways involved include inhibition of microbial growth and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-imidazole-2-ylmethanol
- 1-ethyl-1H-imidazole-2-ylacetic acid
- 1-ethyl-1H-imidazole-2-ylmethylamine
Uniqueness
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C9H17N3O2S |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-ethyl-1-(1-ethylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-4-11-15(13,14)8(3)9-10-6-7-12(9)5-2/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
PTDZVVSOSHFSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(C)C1=NC=CN1CC |
Origin of Product |
United States |
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